AC-Phe(4-NH2)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

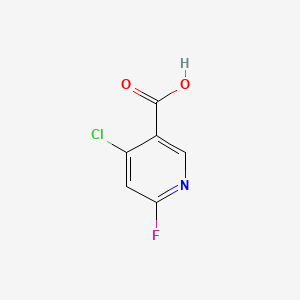

AC-Phe(4-NH2)-OH, also known as AC-P-AMINO-PHE-OME, is a chemical compound that belongs to the group of amino acid derivatives . It is composed of a peptide bond, an amino group, a phenyl group, and an omega functional group .

Molecular Structure Analysis

Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis

The physical and chemical properties of AC-Phe(4-NH2)-OH include a molecular formula of C12H16N2O3 and a molecular weight of 236.27 . The compound has a boiling point of 404.4 °C at 760 mmHg and a flash point of 198.4 °C . Its density is 1.203 g/cm3 .Aplicaciones Científicas De Investigación

Coordination Chemistry and Ligand Behavior

Research on compounds like acrylamide, which shares a functional group (amide) with AC-Phe(4-NH2)-OH, suggests that understanding the coordination chemistry and ligand behavior of such compounds is crucial for their application in catalysis and material science. For example, studies on acrylamide complexes with transition metals highlight the versatility of amide compounds as ligands, which could be relevant for AC-Phe(4-NH2)-OH when considering its potential in forming complexes with biological relevance or in material science applications (Girma et al., 2005).

Environmental and Health Safety

The presence of acrylamide in various contexts and its potential health effects have been extensively studied, leading to a better understanding of its biochemistry, toxicology, and environmental impact. These insights can guide the safe handling and application of similar compounds in scientific research, ensuring that their benefits are harnessed without compromising environmental or health safety (Friedman, 2003).

Water Treatment and Pollution Mitigation

The use of activated carbon (AC) derived from various sources, including chitosan and alginate, in water treatment highlights the importance of adsorption technology in environmental management. Such research could inform the development of new materials or methods for removing contaminants from water, potentially involving AC-Phe(4-NH2)-OH or its derivatives in the synthesis of advanced adsorbent materials (Quesada et al., 2020).

Biochemical and Biomedical Research

The exploration of N-heterocyclic carbene (NHC) metal complexes, including their antimicrobial and anticancer properties, underscores the potential of complex organic molecules in medical and pharmaceutical research. This area could represent a field of application for AC-Phe(4-NH2)-OH, particularly if its structure allows for the formation of NHC-like complexes or if it exhibits biological activity that can be harnessed for therapeutic purposes (Patil et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTHHWQQXZTN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Phe(4-NH2)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)